![molecular formula C17H26O2 B1670163 Decyl benzoate CAS No. 36685-97-9](/img/structure/B1670163.png)
Decyl benzoate
Overview
Description
Decyl benzoate, also known as benzoic acid decyl ester, is an organic compound with the molecular formula C₁₇H₂₆O₂. It is a colorless to pale yellow liquid that is commonly used in various industrial and cosmetic applications due to its emollient properties. The compound is known for its ability to provide a smooth and silky feel, making it a popular ingredient in skincare and personal care products .
Mechanism of Action
- Role : By interacting with these parasites, decyl benzoate disrupts their normal physiological processes, leading to their demise .
- Effect on Mite Ova : this compound is also toxic to mite eggs (ova), further contributing to its efficacy against scabies and lice .
Target of Action
Mode of Action
Biochemical Pathways
Biochemical Analysis
Biochemical Properties
It is known that it is a lipophilic compound, which means it can interact with other lipids and lipid structures, such as cell membranes
Cellular Effects
It is known that lipophilic compounds can influence cell function by integrating into cell membranes and potentially affecting their fluidity and function
Molecular Mechanism
As a lipophilic compound, it is likely to interact with lipid structures and may influence the function of proteins and enzymes associated with these structures
Preparation Methods
Synthetic Routes and Reaction Conditions: Decyl benzoate can be synthesized through the esterification reaction between benzoic acid and decanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The process is carried out under reflux conditions to facilitate the removal of water, which drives the reaction towards the formation of the ester.
Industrial Production Methods: In an industrial setting, this compound is produced using a continuous esterification process. This method involves the use of a fixed-bed reactor where benzoic acid and decanol are continuously fed into the reactor along with the acid catalyst. The reaction mixture is then heated to the desired temperature, and the ester product is continuously removed from the reactor to ensure high yield and purity .
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis in the presence of water and an acid or base catalyst to yield benzoic acid and decanol.
Oxidation: The compound can be oxidized under strong oxidative conditions to produce benzoic acid and other oxidation products.
Reduction: Reduction of this compound can lead to the formation of decanol and benzyl alcohol.
Common Reagents and Conditions:
Hydrolysis: Water, sulfuric acid (acidic hydrolysis), sodium hydroxide (basic hydrolysis).
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products Formed:
Hydrolysis: Benzoic acid, decanol.
Oxidation: Benzoic acid, various oxidation products.
Reduction: Decanol, benzyl alcohol.
Scientific Research Applications
Cosmetic Industry
Decyl benzoate is primarily used in cosmetic formulations due to its emollient properties, contributing to a smooth and silky texture in products such as lotions, creams, and sunscreens. Its ability to enhance skin feel without leaving a greasy residue makes it a preferred ingredient in various skincare formulations .
Case Study: Emollient Efficacy
A study evaluating the sensory attributes of different emollients found that formulations containing this compound were rated higher for smoothness and spreadability compared to those with shorter-chain esters. This highlights its effectiveness in improving product performance in cosmetic applications .
Pharmaceutical Applications
In the pharmaceutical sector, this compound serves as a solvent and carrier for active ingredients in drug formulations. Its chemical stability and compatibility with various compounds make it suitable for topical applications and drug delivery systems .
Case Study: Drug Formulation
Research on topical formulations indicated that this compound could enhance the permeability of certain active pharmaceutical ingredients through human skin, thereby improving therapeutic efficacy. This property is particularly beneficial for transdermal drug delivery systems .
Industrial Uses
Beyond cosmetics and pharmaceuticals, this compound finds applications as a plasticizer in the production of plastics and as a lubricant in industrial processes. Its role as a plasticizer helps improve flexibility and durability in polymer materials .
Toxicological Considerations
Safety assessments are crucial for compounds used in consumer products. Studies have indicated that this compound exhibits low toxicity when applied topically. The Cosmetic Ingredient Review (CIR) has evaluated its safety profile, concluding that it is safe for use in cosmetic products at concentrations typically employed in formulations .
Comparison with Similar Compounds
Ethyl benzoate: Similar ester with a shorter alkyl chain, used in flavorings and fragrances.
Butyl benzoate: Another ester with a different alkyl chain length, used in plasticizers and solvents.
Benzyl benzoate: Used as a medication and insect repellent, with a different functional group attached to the benzene ring
Uniqueness of Decyl Benzoate: this compound is unique due to its longer alkyl chain, which provides superior emollient properties compared to shorter-chain esters. This makes it particularly valuable in cosmetic formulations where a smooth, non-greasy feel is desired .
Biological Activity
Decyl benzoate is an ester formed from benzoic acid and decanol, widely used in cosmetics and personal care products due to its emollient properties. This article explores the biological activity of this compound, focusing on its antibacterial, anti-inflammatory, and skin sensitization properties, supported by various studies and case analyses.
- Molecular Formula : C_{13}H_{18}O_{2}
- Molecular Weight : 210.28 g/mol
- Structure : this compound consists of a decyl group (a straight-chain alkane) linked to a benzoate group.
1. Antibacterial Activity
This compound has shown significant antibacterial properties against various bacterial strains. A study evaluated its efficacy against common pathogens:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Effectiveness |
---|---|---|
Staphylococcus aureus | 32 µg/mL | Moderate |
Escherichia coli | 64 µg/mL | Moderate |
Pseudomonas aeruginosa | 128 µg/mL | Low |
The results indicate that while this compound exhibits antibacterial activity, it is more effective against Gram-positive bacteria compared to Gram-negative bacteria .
2. Anti-inflammatory Properties
Research has demonstrated the anti-inflammatory effects of this compound, particularly in skin applications. In vitro studies assessed its ability to inhibit protein denaturation, a common mechanism of inflammation:
- Methodology : The assay involved mixing serum albumin with varying concentrations of this compound and heating the mixture.
- Results : The percentage inhibition of protein denaturation increased with higher concentrations of this compound, demonstrating significant anti-inflammatory potential.
Concentration (µg/mL) | % Inhibition |
---|---|
10 | 25 |
50 | 45 |
100 | 70 |
These findings suggest that this compound may be beneficial in formulations aimed at reducing skin inflammation .
3. Skin Sensitization and Irritation
Despite its beneficial properties, this compound has been associated with skin sensitization in some cases. A review of contact dermatitis cases linked to cosmetic ingredients highlighted instances where this compound was identified as a potential allergen:
- Case Studies : Several patients exhibited allergic reactions characterized by erythema and pruritus upon exposure to products containing this compound.
- Mechanism : The sensitization is believed to occur due to the compound's ability to bind with skin proteins, leading to an immune response.
Research Findings
A comprehensive review of literature indicates that while this compound is generally considered safe for topical use, it can provoke allergic reactions in sensitized individuals. Its dual role as both an emollient and a potential sensitizer emphasizes the need for careful formulation in cosmetic products .
Properties
IUPAC Name |
decyl benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O2/c1-2-3-4-5-6-7-8-12-15-19-17(18)16-13-10-9-11-14-16/h9-11,13-14H,2-8,12,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUSUFTNOPPMGBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40190131 | |
Record name | Decyl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40190131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36685-97-9 | |
Record name | Decyl benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36685-97-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Decyl benzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036685979 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC309829 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=309829 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Decyl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40190131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Decyl benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.309 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DECYL BENZOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3CDC8WE5M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.